Uracil-2-14C, 5-fluoro-

Autoradiography Drug-metabolite discrimination 5-FU catabolism

Uracil-2-14C, 5-fluoro- (5-fluorouracil-2-14C; 5-FU-2-14C) is a carbon-14 radiolabeled analog of the antimetabolite chemotherapeutic agent 5-fluorouracil (5-FU), in which the C-2 carbonyl carbon of the pyrimidine ring is replaced by the β-emitting isotope 14C (t½ = 5,730 years). The compound retains the full biological activity of unlabeled 5-FU—including inhibition of thymidylate synthase (via FdUMP) and incorporation into RNA—while enabling long-term autoradiographic, scintillation counting, and metabolite-tracking studies that cannot be performed with unlabeled drug.

Molecular Formula C4H3FN2O2
Molecular Weight 132.07 g/mol
CAS No. 766-63-2
Cat. No. B052765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil-2-14C, 5-fluoro-
CAS766-63-2
Synonyms5-Fluoro-2,4(1H,3H)-pyrimidinedione-2-14C
Molecular FormulaC4H3FN2O2
Molecular Weight132.07 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+2
InChIKeyGHASVSINZRGABV-DOMIDYPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uracil-2-14C, 5-fluoro- (CAS 766-63-2): Radiolabeled 5-FU Procurement & Selection Guide


Uracil-2-14C, 5-fluoro- (5-fluorouracil-2-14C; 5-FU-2-14C) is a carbon-14 radiolabeled analog of the antimetabolite chemotherapeutic agent 5-fluorouracil (5-FU), in which the C-2 carbonyl carbon of the pyrimidine ring is replaced by the β-emitting isotope 14C (t½ = 5,730 years) [1]. The compound retains the full biological activity of unlabeled 5-FU—including inhibition of thymidylate synthase (via FdUMP) and incorporation into RNA—while enabling long-term autoradiographic, scintillation counting, and metabolite-tracking studies that cannot be performed with unlabeled drug [2]. Its C2-labeling position is pharmacokinetically distinct from alternative 14C, 3H, or 18F labeling strategies, making label-position verification a critical procurement parameter for any experimental design requiring unambiguous discrimination between active anabolites and inactive catabolites.

Why 5-FU-2-14C Cannot Be Replaced by 5-FU-6-14C, 5-FU-18F, or 5-FU-3H in Quantitative Pharmacology Studies


Radiolabeled 5-fluorouracil analogs are not interchangeable tracers. The position of the radioactive label dictates which metabolites retain the isotopic tag, directly determining the biological interpretation of scintigraphic, autoradiographic, and liquid scintillation counting data [1]. At the C2 position, the 14C atom is lost upon conversion to α-fluoro-β-alanine (FBAL), the major inactive catabolite; consequently, 5-FU-2-14C autoradiography signals selectively represent the parent drug and pharmacologically active anabolites (FdUMP, FUTP, FUDP) rather than a mixture of active and inactive species [2]. In contrast, the tritium label on capecitabine-derived 3H species is retained on FBAL, producing a homogeneous, pharmacologically misleading distribution pattern [2]. Furthermore, head-to-head comparison of 5-FU-2-14C versus 5-FU-6-14C in tumor-bearing mice demonstrated that the C6-labeled form exhibits greater initial hepatic uptake and prolonged circulation of metabolic fragments, increasing background noise without improving tumor retention [3]. Substituting with the short-lived positron emitter 5-FU-18F (t½ = 109.8 min) restricts all measurements to a time window of less than 12 hours, precluding the multi-day tissue persistence studies feasible with 14C [4]. These label-dependent pharmacokinetic divergences make generic substitution a source of systematic experimental error.

Quantitative Differential Evidence: Uracil-2-14C, 5-fluoro- (5-FU-2-14C) Versus Closest Labeled and Unlabeled Analogues


Evidence 1: C2-Label Specificity Eliminates Inactive Catabolite (FBAL) Signal Contamination

The C2 position of the 14C label on 5-FU-2-14C is uniquely lost upon metabolic conversion to α-fluoro-β-alanine (FBAL), the predominant pharmacologically inactive catabolite of 5-FU, whereas the tritium label on 5-FU-3H (or capecitabine-3H) is retained on FBAL. This was explicitly demonstrated in a dual-isotope autoradiography study where [14C]-5-FU (C2-labeled) and [3H]-capecitabine were co-administered with [18F]-FAC in a KPC-organoid murine model of pancreatic ductal adenocarcinoma (PDAC) [1]. The [14C]-5-FU autoradiography signal exhibited a heterogeneous, hotspot-concordant distribution strongly correlated with [18F]-FAC, reflecting active drug entrapment, whereas the [3H]-capecitabine signal was homogeneous across tumor sections and showed weak-to-nonexistent correlation with [18F]-FAC, consistent with FBAL-trapped tritium signal [1].

Autoradiography Drug-metabolite discrimination 5-FU catabolism

Evidence 2: Differential Tissue Pharmacokinetics of 5-FU-2-14C vs. 5-FU-6-14C in Tumor-Bearing Mice

A direct head-to-head comparison of 5-FU-2-14C and 5-FU-6-14C was performed by Russ and Campione in L1210 leukemia-bearing mice following intravenous administration [1]. While no significant difference was observed in the retained 14C activity within the tumor, the C6-labeled analog produced markedly greater initial uptake and longer circulation times of metabolic fragments in the liver, blood, and kidney, indicating that the C6-label generates higher background from non-tumor tissues without improving tumor signal [1]. This differential arises because the C6 carbon is retained in dihydropyrimidine and FBAL catabolic intermediates that remain in circulation, whereas the C2 carbon is eliminated as 14CO2 upon ring opening [2].

Tissue distribution Label-position comparison Metabolic fragment clearance

Evidence 3: Quantified Tumor-to-Normal Tissue Concentration Ratio with 5-FU-2-14C Under Steady-State Conditions

In a murine glioma model, 5-FU-2-14C was administered to C57BL/6 mice under steady-state plasma concentration maintenance. After 1 hour, the concentration of 5-FU-2-14C in the intracerebral glioma reached approximately 11-fold the concentration in normal brain tissue, and the active metabolite FdUMP was directly identified within the tumor [1]. This 11:1 tumor-to-normal brain ratio provides a quantitative benchmark for drug delivery efficiency achievable with 5-FU-2-14C and is directly attributable to the selective retention of the C2 label on the active drug species within the tumor compartment.

Brain tumor pharmacokinetics Tumor-to-normal ratio Glioma model

Evidence 4: Hypoxic-Tumor Drug Exclusion Quantified with 5-FU-2-14C Matches Gemcitabine Pattern

The hypoxic-to-oxic drug uptake ratio was measured by digital autoradiography of 5-FU-2-14C in KPC-derived PDAC tumors and compared with [14C]-gemcitabine. 5-FU-2-14C yielded a hypoxic/oxic ratio of 0.58 ± 0.05, which was statistically indistinguishable from the 0.56 ± 0.07 ratio measured for [14C]-gemcitabine in the same tumor model [1]. This near-identical exclusion pattern demonstrates that 5-FU-2-14C autoradiography reliably reports on microenvironmental barriers to drug penetration that are shared across antimetabolite chemotherapies, and validates 5-FU-2-14C as a quantitative probe for hypoxia-mediated drug resistance.

Tumor hypoxia Drug penetration Autoradiographic quantification

Evidence 5: 5-FU-2-14C as an Analytical Standard for HPLC-Based DPD Activity and 5-FU Catabolism Assays

Reverse-phase HPLC with radioactivity detection is the standard method for separating 5-[2-14C]fluorouracil from its initial catabolite 5-[2-14C]fluoro-5,6-dihydrouracil, enabling precise quantification of dihydropyrimidine dehydrogenase (DPD) activity in lymphocyte lysates and tissue homogenates [1]. The C2 label is essential for this assay because the 14C remains on the dihydrouracil intermediate during the initial, rate-limiting DPD-catalyzed reduction, but is lost upon subsequent ring opening to FBAL. This permits clean chromatographic resolution of the substrate (5-FU) and the DPD product (5-FUH2) without interference from downstream catabolites, a feature not available with C6-labeled or tritiated tracers where the label persists through all catabolic steps [1].

Dihydropyrimidine dehydrogenase (DPD) HPLC-radioassay Enzyme activity

Evidence 6: 5-FU-2-14C Enables Multi-Day Tissue Persistence Studies Inaccessible to Short-Lived PET Isotopes

The physiological half-life of 14C (5,730 years) enables tissue distribution measurements over 72 hours and beyond, a time scale completely inaccessible to the positron-emitting 5-FU-18F (fluorine-18 physical t½ = 109.8 min). Using 5-FU-2-14C, Chadwick and Rogers demonstrated that in L1210 solid tumor-bearing mice, the active metabolite FdUMP persisted in all tissues for 72 hours post-dose, with 70% of total tumor FdUMP exposure occurring between 24 and 72 hours [1]. In contrast, 5-FU-18F imaging studies are limited to a maximum ~12-hour observation window (approximately six 18F half-lives), missing the critical late-phase pharmacokinetics that dominate active metabolite exposure in tumor tissue [2].

Longitudinal pharmacokinetics 14C half-life advantage Tissue persistence

Evidence-Backed Application Scenarios for Uracil-2-14C, 5-fluoro- Procurement


Scenario 1: Tumor Drug Penetration and Microdistribution Studies Requiring Active-Drug-Specific Autoradiography

When investigating whether 5-FU or its nanoformulated derivatives reach hypoxic tumor subregions, 5-FU-2-14C should be selected because its C2 label is lost upon FBAL formation, ensuring the autoradiography signal reflects only active drug and anabolites. This was operationally validated in a PDAC model where 5-FU-2-14C produced heterogeneous, hotspot-concordant images correlating with [18F]-FAC, while [3H]-capecitabine images were homogeneous and pharmacologically non-informative [1]. The quantified hypoxic/oxic ratio of 0.58 ± 0.05 provides a benchmark against which novel delivery systems can be compared [1].

Scenario 2: Multi-Day Tissue Pharmacokinetic and Active Metabolite Persistence Studies

For studies requiring quantification of 5-FU anabolite (FdUMP, FUTP) tissue persistence beyond 24 hours, 5-FU-2-14C is the only viable choice. The 14C physical half-life permits sampling up to 72 hours and beyond, capturing the period when >70% of total tumor FdUMP exposure occurs—data that are entirely inaccessible with 5-FU-18F (imaging window limited to ~12 hours) [1][2].

Scenario 3: Clinical DPD Deficiency Screening via HPLC-Radioassay

Clinical biochemistry laboratories performing dihydropyrimidine dehydrogenase (DPD) deficiency screening prior to 5-FU chemotherapy should procure 5-FU-2-14C rather than 5-FU-6-14C or 5-FU-3H. The C2 label enables clean reverse-phase HPLC separation of the substrate (5-FU) from its DPD product (5-fluoro-5,6-dihydrouracil) without FBAL interference, providing unambiguous enzyme activity quantification essential for patient risk stratification [1].

Scenario 4: Validation of Novel PET Tracers Against a 14C Gold Standard

When developing or validating novel 18F-labeled 5-FU analogs for PET imaging, 5-FU-2-14C serves as the autoradiographic gold standard for correlating tracer distribution with true drug distribution. The PLOS ONE study demonstrated that 5-FU-2-14C microdistribution strongly correlated with [18F]-FAC, establishing a validated cross-modality correlation framework that can be replicated for new tracer candidates [1].

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